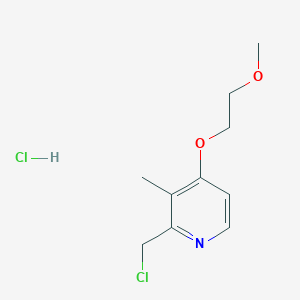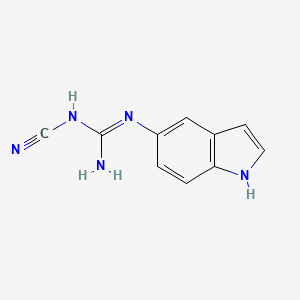![molecular formula C10H10BF3KNO2 B8055765 Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide](/img/structure/B8055765.png)
Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. This compound is primarily used in research settings, particularly in the field of proteomics. It is known for its role in facilitating various chemical reactions, especially in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide typically involves the reaction of 4-cyano-3-(2-methoxyethoxy)phenylboronic acid with potassium trifluoroborate salts under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions can occur at the cyano and methoxy groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Reduced forms of the compound.
Substitution: A variety of substituted derivatives.
科学的研究の応用
Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide is widely used in scientific research due to its versatility in chemical reactions. It is particularly valuable in:
Chemistry: Used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用機序
The compound exerts its effects through its role as a boron reagent in cross-coupling reactions. The mechanism involves the formation of a boronate complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the formation and stabilization of intermediates in these reactions.
類似化合物との比較
Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Potassium phenyltrifluoroborate: Similar in structure but lacks the cyano and methoxy groups.
Potassium 4-cyanophenylboronic acid: Similar in the cyano group but lacks the methoxyethoxy group.
Potassium 3-(2-methoxyethoxy)phenylboronic acid: Similar in the methoxyethoxy group but lacks the cyano group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound in various chemical processes.
特性
IUPAC Name |
potassium;[4-cyano-3-(2-methoxyethoxy)phenyl]-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BF3NO2.K/c1-16-4-5-17-10-6-9(11(12,13)14)3-2-8(10)7-15;/h2-3,6H,4-5H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMMKCGOFLSVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C#N)OCCOC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid](/img/structure/B8055699.png)


![1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindole-3-carbaldehyde](/img/structure/B8055722.png)
![[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene](/img/structure/B8055729.png)

![n-{4-[(4-Formyl-1h-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B8055733.png)



![(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid; 1,3-dichloro-5-methylbenzene](/img/structure/B8055784.png)
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide](/img/structure/B8055787.png)
![tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8055794.png)
